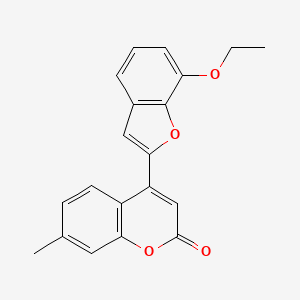
ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine to form 1-azanaphthalene .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of aniline with β-dicarbonyl compounds. The synthesis of fluoroquinolones, a class of compounds similar to the one you’re asking about, involves the introduction of a fluorine atom at the C-6 position .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The various substituents (ethyl, fluoro, methyl, and carboxylate groups) are attached at different positions on this core .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in the molecule. For instance, the carboxylate group might undergo reactions typical of esters, while the fluoro group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylate ester group could make it more lipophilic, while the fluoro group could enhance its chemical stability .Wissenschaftliche Forschungsanwendungen
Ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biochemical and physiological processes. For example, this compound has been used in the study of enzyme activity, protein-protein interactions, and cell signaling pathways. This compound has also been used to study the effects of various compounds on the activity of enzymes and other proteins.
Wirkmechanismus
Target of Action
The compound ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a derivative of fluoroquinolones . Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, inhibit the function of DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate or repair their DNA, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually bacterial cell death .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent oral bioavailability and wide distribution in body tissues .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cell death, effectively treating bacterial infections .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as Mg2+, Al3+, and Fe3+ can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can also affect the solubility and absorption of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in lab experiments include its low cost and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very specific in its action and can inhibit multiple enzymes and proteins, making it difficult to study the effects of a single compound on a single target.
Zukünftige Richtungen
The potential applications of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are still being explored. Future research could focus on better understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research could be done to develop more specific inhibitors of enzymes and proteins, as well as to develop more efficient methods of synthesizing this compound. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory effects.
Synthesemethoden
The synthesis of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been achieved via a two-step process. The first step involves the reaction of this compound (this compound) with an alkyl halide in the presence of a base. This reaction produces a quinoline-3-carboxylate ester. The second step involves the reduction of the ester to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LAH).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-ethyl-7-fluoro-6-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-4-17-8-11(15(19)20-5-2)14(18)10-6-9(3)12(16)7-13(10)17/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNYCTFBNFWUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2)C)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B6429337.png)
![methyl 2-{3-[(3-cyanopyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429345.png)
![methyl 2-{3-[(6-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429353.png)
![2-methoxy-6-({1-[2-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrazine](/img/structure/B6429357.png)
![methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429365.png)
![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)
![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)
